Chemical structure and properties of 1,2-O-Isopropylidene-6-O-tosyl-a-D-glucofuranose
Chemical structure and properties of 1,2-O-Isopropylidene-6-O-tosyl-a-D-glucofuranose
Comprehensive Technical Guide: Chemical Structure, Regioselective Synthesis, and Applications of 1,2-O-Isopropylidene-6-O-tosyl-α-D-glucofuranose
Executive Summary
In advanced carbohydrate chemistry and drug development, the strategic use of protecting groups is paramount for achieving regioselective modifications. 1,2-O-Isopropylidene-6-O-tosyl-α-D-glucofuranose stands as a quintessential intermediate in this domain[1]. By locking the C-1 and C-2 hydroxyls of D-glucose into an acetonide ring and activating the primary C-6 hydroxyl with a highly reactive p-toluenesulfonyl (tosyl) leaving group, this molecule provides a controlled, predictable scaffold. As a Senior Application Scientist, I have structured this whitepaper to detail the physicochemical properties, the mechanistic causality behind its regioselective synthesis, and its downstream applications in synthesizing iminosugars and radiotracers.
Chemical Identity & Structural Properties
The utility of 1,2-O-Isopropylidene-6-O-tosyl-α-D-glucofuranose stems from its structural dichotomy: the robust, acid-labile 1,2-O-isopropylidene protecting group ensures the furanose ring remains stable under basic and nucleophilic conditions, while the 6-O-tosyl group primes the molecule for SN2 displacement[1].
Table 1: Physicochemical Properties
| Property | Value / Description |
| IUPAC Name | [(2R)-2-[(3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxyethyl] 4-methylbenzenesulfonate |
| CAS Number | 26275-20-7 |
| Molecular Formula | C16H22O8S |
| Molecular Weight | 374.41 g/mol |
| Melting Point | 107–109 °C |
| Appearance | White Crystalline Solid |
| Solubility | Highly soluble in DMSO, MeOH, DMF, DCM, and EtOAc |
| Purity Standard | Min. 98% (Verified via 1H-NMR) |
Data sourced from authoritative chemical catalogs[1].
Mechanistic Insights: Regioselective Synthesis Protocol
The synthesis of this compound relies on the kinetic differentiation between primary and secondary hydroxyl groups. We begin with 1,2-O-Isopropylidene-α-D-glucofuranose (Monoacetone glucose, CAS: 18549-40-1). The goal is to selectively tosylate the C-6 primary alcohol without cross-reacting with the C-3 or C-5 secondary alcohols[2].
Step-by-Step Methodology & Causal Logic
1. Preparation of the Reaction Matrix:
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Action: Dissolve 1.0 equivalent of 1,2-O-isopropylidene-α-D-glucofuranose in anhydrous pyridine under an inert argon atmosphere.
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Causality: Pyridine plays a dual role. It acts as the primary solvent and as an acid scavenger. More importantly, it reacts with p-toluenesulfonyl chloride (TsCl) to form a highly electrophilic N-tosylpyridinium intermediate, which accelerates the transfer of the tosyl group to the carbohydrate[3].
2. Kinetic Temperature Control:
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Action: Cool the reaction vessel strictly to 0 °C using an ice-water bath before adding 1.1 equivalents of TsCl portion-wise.
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Causality: Temperature control is the linchpin of regioselectivity. The primary hydroxyl at C-6 is sterically unhindered compared to the secondary hydroxyls at C-3 and C-5. At 0 °C, the activation energy threshold restricts the reaction strictly to the C-6 position, preventing the formation of unwanted di- or tri-tosylated byproducts[2].
3. Reaction Progression & Self-Validation:
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Action: Stir at 0 °C for 2 hours, then allow the mixture to gradually warm to room temperature over 24–48 hours.
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Validation System: Monitor the reaction via Thin Layer Chromatography (TLC) using a Dichloromethane:Ethyl Acetate (3:2) solvent system. The protocol is self-validating: the reaction is deemed complete only when the highly polar starting material spot completely disappears, replaced by a single, less polar product spot[2].
4. Quenching and Phase Extraction:
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Action: Pour the mixture onto crushed ice to quench unreacted TsCl, then extract with Dichloromethane (3x 40 mL).
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Causality: The ice quench immediately halts the reaction kinetics and hydrolyzes residual TsCl into water-soluble p-toluenesulfonic acid.
5. Purification via Sequential Washing (Critical Step):
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Action: Wash the combined organic layers with cold 2M H2SO4, followed immediately by saturated NaHCO3, and finally brine.
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Causality: The cold H2SO4 wash protonates the residual pyridine, converting it into a water-soluble pyridinium sulfate salt that is easily removed in the aqueous phase[2]. The immediate NaHCO3 wash is a mandatory self-correcting step; it neutralizes any residual acid, preventing the catastrophic acid-catalyzed deprotection of the acid-labile 1,2-O-isopropylidene acetonide group.
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Final Isolation: Dry over anhydrous MgSO4, filter, and evaporate under reduced pressure to yield a syrup that crystallizes into a white solid upon standing (Typical yield: 65-75%)[2].
Strategic Applications in Advanced Therapeutics
The 6-O-tosyl group transforms the carbohydrate into a highly reactive electrophile, opening pathways for complex drug development.
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Radiochemistry & PET Imaging: The tosylate is an exceptional leaving group for nucleophilic fluorination. Displacement using [18F]fluoride (often with Kryptofix 2.22/K2CO3) allows for the synthesis of 6-[18F]fluoro-deoxyglucose derivatives. These are critical precursors in the formulation of Positron Emission Tomography (PET) radiotracers used in neurochemical imaging and oncology.
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Iminosugars & Anthelmintics: By displacing the tosylate with sodium azide (NaN3) or thioacetates, researchers can synthesize 3-azido-3-deoxy-1,2-O-isopropylidene-6-O-tosyl-α-D-glucofuranose intermediates[4]. Subsequent reduction and intramolecular cyclization yield polyhydroxylated pyrrolidines (iminosugars) and thiosugars. These compounds are potent glycosidase inhibitors, currently under intense investigation for their anticancer properties (e.g., Boron Neutron Capture Therapy) and as novel anthelmintic agents against filarial infections[2][4].
Pathway Visualization
Synthetic pathway and downstream applications of 1,2-O-Isopropylidene-6-O-tosyl-α-D-glucofuranose.
References
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[1] Title: 1,2-O-Isopropylidene-6-O-tosyl-α-D-glucofuranose, Min. 98% - 26275-20-7 - IG197 Source: Synthose URL:
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Title: 1,2-O-Isopropylidene-a-D-glucofuranose 98% Source: Sigma-Aldrich URL:
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[2] Title: The Synthesis of Novel Monosaccharides as Potential Anthelmintics Source: UCL Discovery URL:
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Title: Precursor for 6-[18F]FDG alpha-D-Glucofuranose Source: ABX advanced biochemical compounds GmbH URL:
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[4] Title: Borylated Five-Membered Ring Iminosugars: Synthesis, Spectroscopic Analysis, and Biological Evaluation Source: National Institutes of Health (PMC) URL:
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[3] Title: The Synthesis of Novel Monosaccharides as Potential Anthelmintics (Regioselectivity) Source: UCL Discovery URL:
Sources
- 1. synthose.com [synthose.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Borylated Five-Membered Ring Iminosugars: Synthesis, Spectroscopic Analysis, and Biological Evaluation for Glycosidase Inhibition and Anticancer Properties for Application in Boron Neutron Capture Therapy (BNCT)—Part 1 - PMC [pmc.ncbi.nlm.nih.gov]
